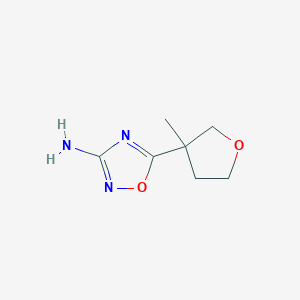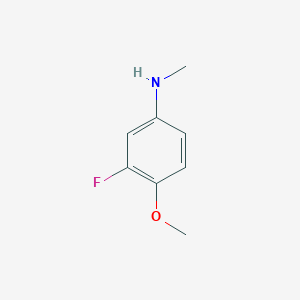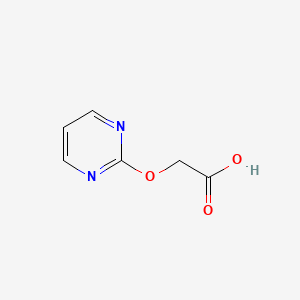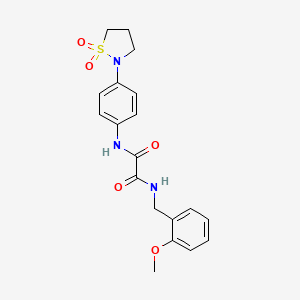
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.184. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study by Saundane et al. (2013) synthesized derivatives of 1,2,4-oxadiazol-2-amine, including compounds structurally related to 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine. These compounds exhibited promising antibacterial, antifungal, radical scavenging, and antioxidant activities, demonstrating their potential use in medical and biochemical research (Saundane, Verma, & Katkar, 2013).
Energetic Material Precursors
Zhu et al. (2021) investigated an energetic material precursor closely related to the chemical structure . The compound's crystal structure was analyzed, revealing significant insights into its potential application in the field of energetic materials (Zhu et al., 2021).
Anticancer Activity
Yakantham et al. (2019) synthesized derivatives of 1,2,4-oxadiazol-3-amine, showing potential anticancer activity against various human cancer cell lines. This highlights the compound's potential in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Applications in Photoinduced Molecular Rearrangements
Buscemi, Vivona, and Caronna (1996) explored the photochemistry of 1,2,4-oxadiazoles, a class to which the compound belongs. Their study focused on photoinduced molecular rearrangements, which could be significant in the field of photochemistry and materials science (Buscemi, Vivona, & Caronna, 1996).
Synthesis and Characterization in Energetic Materials
Pagoria et al. (2017) synthesized and characterized multicyclic oxadiazoles, closely related to the compound of interest, as energetic materials. The study provided insights into their synthesis, stability, and potential applications in the field of energetic materials (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).
Properties
IUPAC Name |
5-(3-methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMNISHNXOGNDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NC(=NO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)
![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)


![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)




![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)
